molecular formula C6H6ClFN2 B8676455 2-chloro-5-fluoro-N-methylpyridin-3-amine

2-chloro-5-fluoro-N-methylpyridin-3-amine

Cat. No.: B8676455
M. Wt: 160.58 g/mol
InChI Key: FLBOKYUBHFMNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-N-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H6ClFN2 and its molecular weight is 160.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

2-chloro-5-fluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6ClFN2/c1-9-5-2-4(8)3-10-6(5)7/h2-3,9H,1H3

InChI Key

FLBOKYUBHFMNFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate (Intermediate 36) (0.920 g, 3.53 mmol) was dissolved in trifluoroacetic acid (20 mL) and heated at 50° C. for 90 minutes. The solution was allowed to cool to room temperature and stir for another 14 hours. The reaction mixture was evaporated to dryness under reduced pressure and water (80 mL), saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL) were added. The phases were mixed and separated and the organic phase was dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (0-10% methanol in dichloromethane gradient) gave 2-chloro-5-fluoro-N-methylpyridin-3-amine as an oil.
Name
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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